

Thermochemical Properties of 3-Cyanoindole: A Technical Overview

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Compound of Interest

Compound Name: 3-Cyanoindole

Cat. No.: B1215734

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Introduction

3-Cyanoindole (1H-indole-3-carbonitrile) is a versatile heterocyclic compound widely utilized as a key intermediate and building block in medicinal chemistry and materials science.^[1] Its applications include the synthesis of pharmaceuticals with anti-inflammatory and anticancer activities, agrochemicals, and advanced materials like polymers and dyes.^[1] A thorough understanding of the thermochemical properties of **3-cyanoindole** is fundamental for process optimization, safety assessments, and computational modeling in drug design and materials development. This document provides a comprehensive overview of the key thermochemical data for **3-cyanoindole**, details the experimental protocols used for their determination, and illustrates the relationships between these energetic parameters.

Physicochemical and Thermochemical Data

The fundamental physicochemical and key thermochemical parameters for **3-cyanoindole** are summarized below. The energetic data are based on high-precision experimental studies.

Table 1: General Properties of **3-Cyanoindole**

Property	Value
Molecular Formula	C ₉ H ₆ N ₂ [1]
Molecular Weight	142.16 g/mol [1]
CAS Number	5457-28-3[1]
Melting Point	179-182 °C[2]
Appearance	Light brown or light yellow powder[1]

Table 2: Standard Molar Thermochemical Data for **3-Cyanoindole** at 298.15 K

Parameter	Symbol	Value (kJ·mol ⁻¹)	Method
Enthalpy of Formation (crystalline)	$\Delta_f H_m^\circ(\text{cr})$	187.0 ± 4.6	Static Bomb Combustion Calorimetry
Enthalpy of Sublimation	$\Delta_{\text{sub}} H_m^\circ$	108.3 ± 1.1	Knudsen Effusion Method
Enthalpy of Formation (gas)	$\Delta_f H_m^\circ(\text{g})$	295.3 ± 4.7	Derived from $\Delta_f H_m^\circ(\text{cr})$ and $\Delta_{\text{sub}} H_m^\circ$
Enthalpy of Formation (gas, calculated)	$\Delta_f H_m^\circ(\text{g})$	295.3 ± 4.5	G3(MP2)//B3LYP calculations

Note: All experimental data are from the work of Ribeiro da Silva, M. A. V., et al. (2008). The standard pressure (p°) is 0.1 MPa.

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections detail the generalized experimental methodologies for static bomb combustion calorimetry and the Knudsen effusion method.

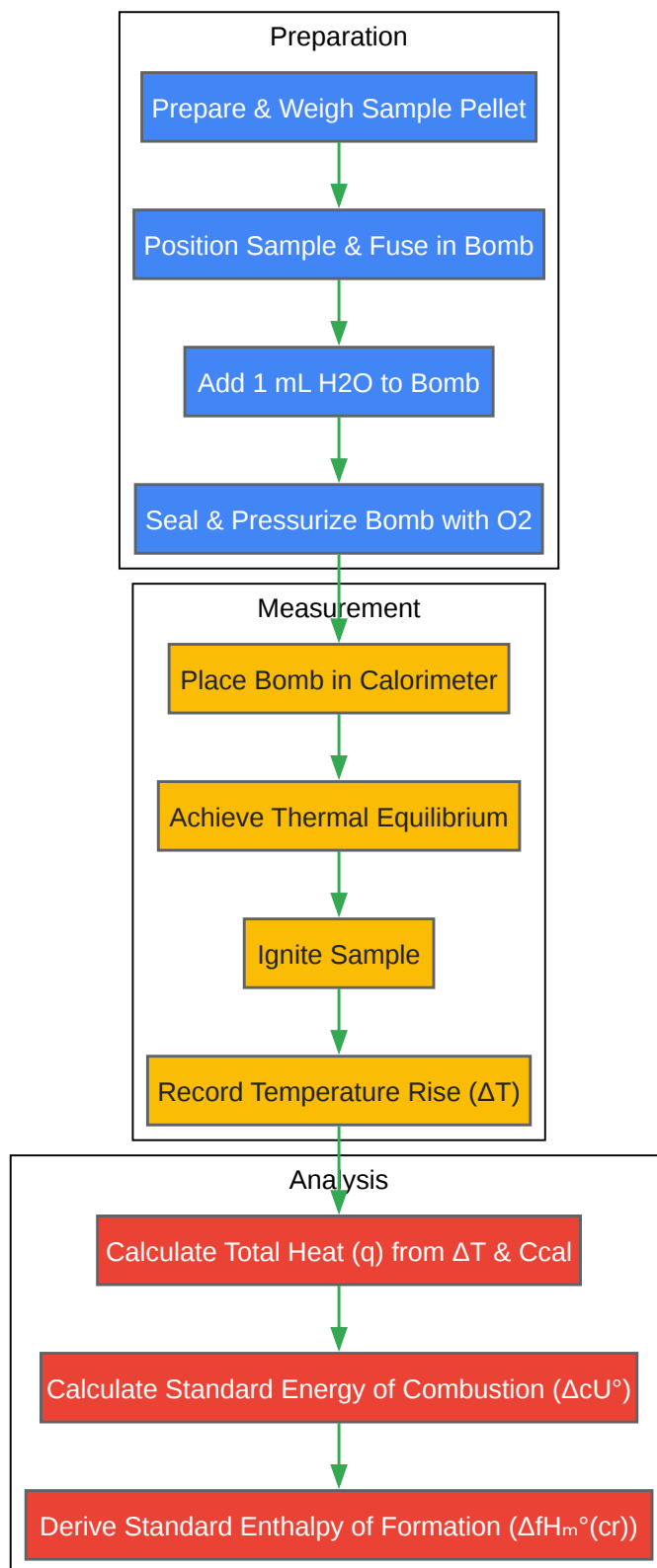
Static Bomb Combustion Calorimetry

This technique is used to determine the standard molar energy of combustion ($\Delta_c U^\circ$) of a solid or liquid compound. From this value, the standard molar enthalpy of formation ($\Delta_f H_m^\circ$) in the condensed phase can be derived.[3]

Methodology:

- **Sample Preparation:** A pellet of the substance (e.g., **3-cyanoindole**), typically less than one gram, is prepared and weighed with high precision.[4] The pellet is placed in a crucible within the combustion bomb. A cotton fuse of known combustion energy is attached to a platinum ignition wire, with the other end in contact with the sample.[3] A small, known amount of distilled water (typically 1 ml) is added to the bottom of the bomb to ensure that the water formed during combustion is in the liquid state.[4]
- **Bomb Assembly and Pressurization:** The bomb is sealed and flushed with high-purity oxygen to remove atmospheric nitrogen. It is then filled with oxygen to a pressure of approximately 25-30 atm.[4] The pressurized bomb is checked for leaks, often by submersion in water.[4]
- **Calorimeter Setup:** The sealed bomb is placed inside a calorimeter vessel containing a precisely measured quantity of water (e.g., 2000 ml).[4] The calorimeter is equipped with a high-precision thermometer (reading to 0.01°C or better) and a stirrer to ensure uniform temperature distribution.[4][5] This entire assembly is housed within an insulating jacket to create nearly adiabatic or isoperibol conditions.[4]
- **Calibration:** The heat capacity of the calorimeter system (C_{cal}) is determined by combusting a standard substance with a well-known energy of combustion, such as benzoic acid.[5] This calibration is crucial for accurate results.
- **Combustion and Data Acquisition:** After the system reaches thermal equilibrium, temperature readings are recorded at regular intervals. The sample is then ignited by passing an electric current through the ignition wire.[5] The temperature of the water bath rises due to the exothermic combustion reaction, and this change is meticulously recorded until a new equilibrium is reached.
- **Data Analysis:** The corrected temperature change (ΔT) is used to calculate the total heat released. After accounting for the energy from the ignition wire and the fuse, the standard energy of combustion of the compound is calculated. This value is then used, along with the

known standard enthalpies of formation of the combustion products ($\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$), to derive the standard enthalpy of formation of the compound in its crystalline state.



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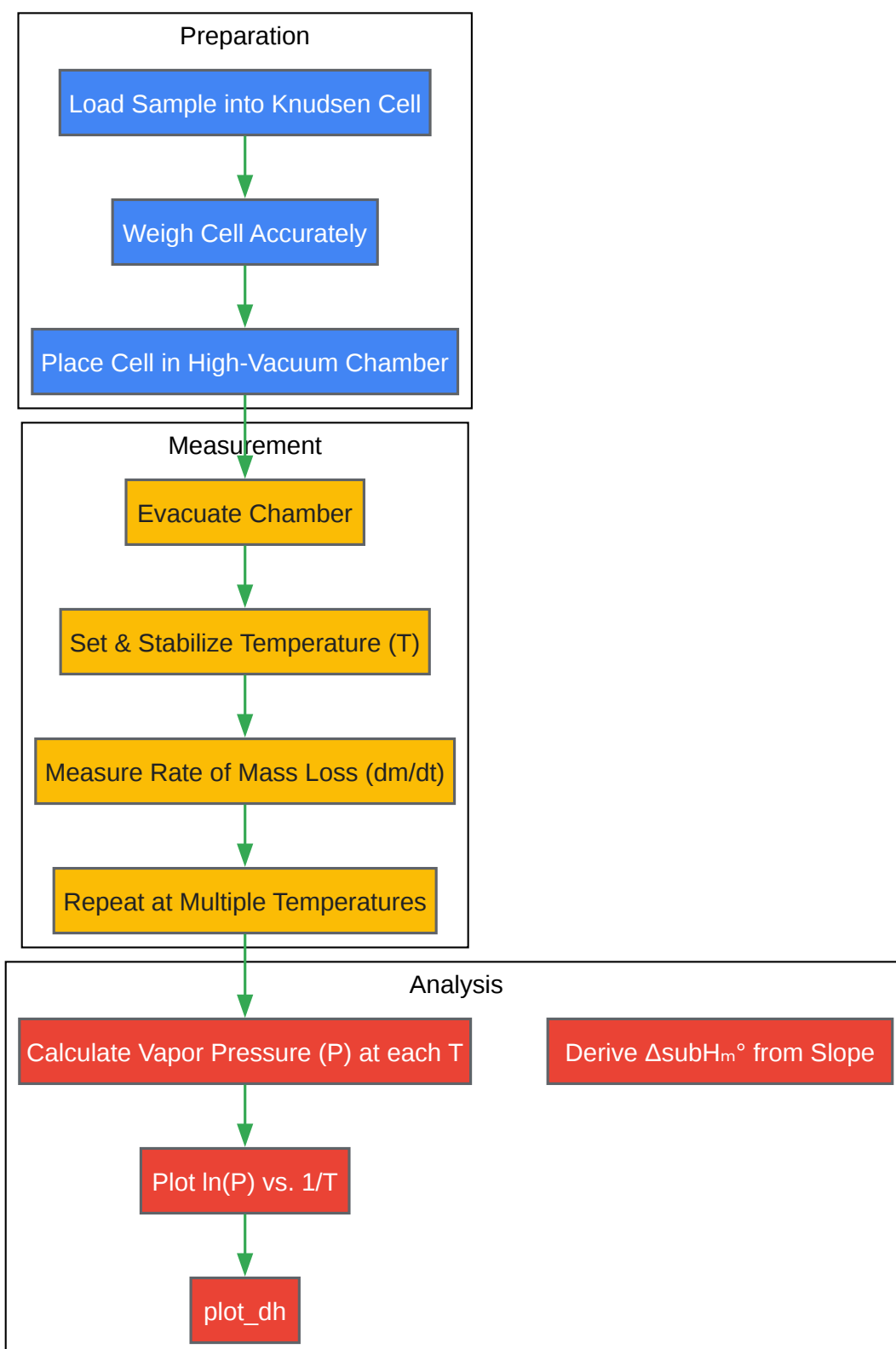
Workflow for Bomb Calorimetry.

Knudsen Effusion Method

The Knudsen effusion method is a dynamic gravimetric technique used to determine the vapor pressure of a solid or liquid substance with low volatility.[6] The enthalpy of sublimation ($\Delta_{\text{sub}}H_{\text{m}}^{\circ}$) can be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Methodology:

- **Sample Preparation:** A small amount of the sample (1-100 mg) is placed into a Knudsen cell, which is a small container with a precisely machined, small orifice of known area.[6] The cell is weighed accurately.
- **Apparatus Setup:** The Knudsen cell is placed inside a high-vacuum chamber.[7][8] The chamber is connected to a vacuum system capable of reaching pressures below 1 Pa.[9] The temperature of the cell is precisely controlled, often by placing it within a temperature-controlled block or bath.[7][9]
- **Measurement:** The system is evacuated to a high vacuum. At a stable, known temperature, molecules of the sample effuse through the orifice as a gas.[7] This results in a slow loss of mass from the cell. The rate of mass loss (dm/dt) is measured over a period of time.[6] This can be done by weighing the cell before and after the experiment for a set duration or by using a highly sensitive microbalance to measure the mass loss continuously.[6][7]
- **Data Acquisition:** The experiment is repeated at several different temperatures to obtain a series of mass-loss rates as a function of temperature.[10]
- **Data Analysis:** The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation: $P = (dm/dt) * (1/A) * \sqrt{2\pi RT/M}$ where A is the orifice area, R is the universal gas constant, and M is the molar mass of the sample.[6]
- **Enthalpy of Sublimation Calculation:** The standard enthalpy of sublimation is determined from the slope of a plot of $\ln(P)$ versus $1/T$, based on the integrated form of the Clausius-Clapeyron equation.[10]



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Workflow for the Knudsen Effusion Method.

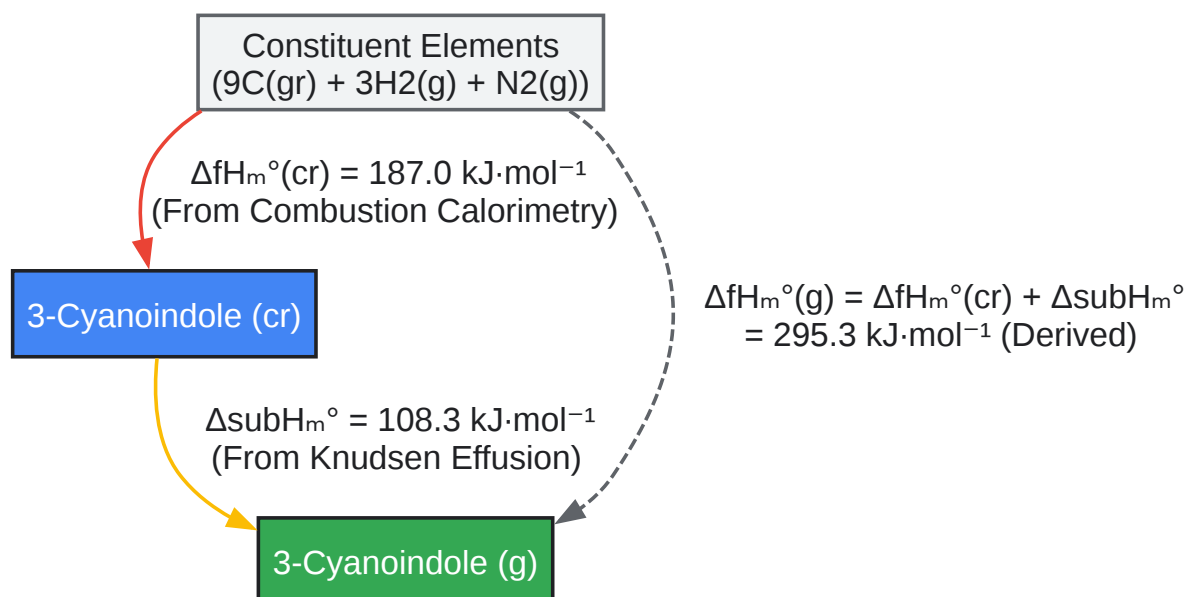
Logical Relationships of Thermochemical Parameters

The experimentally determined enthalpies of formation (in the crystalline state) and sublimation are linked through a thermochemical cycle based on Hess's Law. This relationship allows for the derivation of the standard enthalpy of formation in the gaseous phase, a critical parameter for computational chemistry and understanding the intrinsic stability of the molecule.

The standard enthalpy of formation of gaseous **3-cyanoindole** ($\Delta_f H_m^\circ(g)$) is calculated by summing the standard enthalpy of formation of the crystalline solid ($\Delta_f H_m^\circ(cr)$) and its standard enthalpy of sublimation ($\Delta_{sub} H_m^\circ$).

$$\Delta_f H_m^\circ(g) = \Delta_f H_m^\circ(cr) + \Delta_{sub} H_m^\circ$$

This relationship is visualized in the diagram below.



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*Thermochemical cycle for **3-Cyanoindole**.*

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